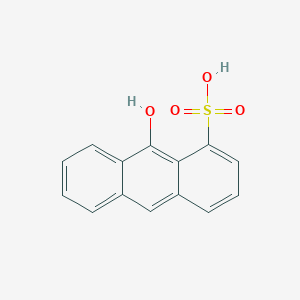

9-Hydroxyanthracene-1-sulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62581-72-0 |

|---|---|

Molecular Formula |

C14H10O4S |

Molecular Weight |

274.29 g/mol |

IUPAC Name |

9-hydroxyanthracene-1-sulfonic acid |

InChI |

InChI=1S/C14H10O4S/c15-14-11-6-2-1-4-9(11)8-10-5-3-7-12(13(10)14)19(16,17)18/h1-8,15H,(H,16,17,18) |

InChI Key |

HLTYQCMESUHNJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2O)S(=O)(=O)O |

Origin of Product |

United States |

Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group can be targeted for reactions such as etherification or esterification. The key challenge is to perform these modifications without affecting the highly acidic sulfonic acid group.

Esterification: The phenol (B47542) can be converted to an ester using an acyl chloride or anhydride. To prevent reaction at the sulfonic acid site, the reaction is typically run under basic conditions, for example, using pyridine (B92270) as a catalyst and solvent, which would deprotonate the phenol to form a more nucleophilic phenoxide.

Etherification: Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a common method. The choice of base is critical to ensure deprotonation of the phenol without promoting side reactions involving the sulfonic acid group.

Advanced derivatization techniques, such as using dansyl chloride for fluorigenic labelling, have been developed for phenols, highlighting the reactivity of the hydroxyl group. oup.com Silylation is another common method to derivatize hydroxyl groups, making them amenable to techniques like gas chromatography. phenomenex.com

Derivatization of the Sulfonic Acid Group

The sulfonic acid group can be converted into several important derivatives, including sulfonyl chlorides, sulfonamides, and sulfonate esters. wikipedia.org

Sulfonyl Chlorides: The most common precursor for other sulfonic acid derivatives is the sulfonyl chloride (R-SO₂Cl). This can be prepared by reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These conditions are harsh and could potentially affect the hydroxyl group.

Sulfonamides: Sulfonyl chlorides readily react with primary or secondary amines to form sulfonamides. This two-step, one-pot process would involve first forming the sulfonyl chloride and then adding the desired amine.

Sulfonate Esters: Sulfonic acids can be converted to esters, which are potent alkylating agents. wikipedia.org This transformation can be achieved by reacting the corresponding sulfonyl chloride with an alcohol.

Given the reactivity of both functional groups, protecting group strategies may be necessary to achieve high chemo-selectivity. For instance, the phenolic hydroxyl group could be protected as a silyl (B83357) ether before converting the sulfonic acid to a sulfonyl chloride. Subsequent deprotection would then yield the desired sulfonamide or sulfonate ester with a free hydroxyl group.

Advanced Spectroscopic Characterization and Analytical Elucidation of 9 Hydroxyanthracene 1 Sulfonic Acid

Vibrational Spectroscopy for Structural Probing

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the skeletal structure of molecules.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. For 9-Hydroxyanthracene-1-sulfonic acid, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the sulfonic acid group, and the polycyclic aromatic framework.

The O-H stretching vibration of the hydroxyl group is anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding. The sulfonic acid group (-SO₃H) will also present several characteristic bands. The S=O asymmetric and symmetric stretching vibrations are expected around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching vibration is typically observed in the 700-600 cm⁻¹ range.

The aromatic nature of the anthracene (B1667546) core will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the aromatic rings, are expected in the 900-675 cm⁻¹ range.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1250-1120 |

| S=O Symmetric Stretch | 1080-1010 | |

| S-O Stretch | 700-600 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1600-1450 | |

| C-H Out-of-Plane Bend | 900-675 |

This table presents predicted FT-IR absorption bands for this compound based on characteristic functional group frequencies.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by bands arising from the aromatic ring system. Strong signals corresponding to the ring breathing modes of the anthracene core are anticipated in the 1300-1600 cm⁻¹ region.

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can significantly amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. For a molecule like this compound, SERS could be particularly useful for detecting very low concentrations. The enhancement effect is greatest for vibrations of the part of the molecule closest to the metal surface. Given the presence of the polar sulfonic acid and hydroxyl groups, these would likely interact with the metal surface, leading to a significant enhancement of their corresponding Raman signals. This could provide valuable information about the orientation of the molecule on the surface. Research on other anthracene derivatives has shown that SERS is an effective method for their detection. researchgate.net

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic Ring Breathing | 1300-1600 | Strong |

| Aromatic C-H Stretch | > 3000 | Medium |

| Sulfonic Acid Group Vibrations | 1000-1200 | Weak to Medium |

This table outlines the predicted Raman shifts for the key vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds by mapping the connectivity of atoms.

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. In this compound, the aromatic protons are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts will be influenced by the positions of the hydroxyl and sulfonic acid groups. The proton of the hydroxyl group will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. The protons on the anthracene core will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The coupling constants (J-values) are characteristic of the number of bonds separating the coupled protons and their dihedral angles.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-10 | 8.5 - 8.8 | Singlet | - |

| H-8 | 8.2 - 8.5 | Doublet | J = 8.0 - 9.0 |

| H-4 | 8.0 - 8.3 | Doublet | J = 8.0 - 9.0 |

| H-5 | 7.8 - 8.1 | Doublet | J = 7.0 - 8.0 |

| H-2, H-3, H-6, H-7 | 7.4 - 7.9 | Multiplets | - |

| -OH | Variable | Broad Singlet | - |

This table provides predicted ¹H NMR data for this compound. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show signals for all 14 carbon atoms. The aromatic carbons will resonate in the range of 110-150 ppm. The carbons directly attached to the electron-withdrawing hydroxyl and sulfonic acid groups (C-9 and C-1, respectively) will be significantly deshielded and appear at the lower end of this range. The quaternary carbons (those not bonded to any hydrogens) will typically show weaker signals.

| Carbon | Predicted Chemical Shift (ppm) |

| C-9 | 150 - 160 |

| C-1 | 140 - 150 |

| Other Aromatic C-H | 120 - 135 |

| Quaternary Aromatic Carbons | 125 - 140 |

This table presents the predicted ¹³C NMR chemical shift ranges for this compound.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the connectivity of the protons within each aromatic ring. For instance, a cross-peak would be observed between H-2 and H-3, and between H-3 and H-4, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of the ¹³C signals for all protonated carbons.

Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure of this compound, allowing for the complete and unambiguous assignment of all proton and carbon signals. rsc.orgorganicchemistrydata.orgscience.govresearchgate.netsdsu.eduuvic.ca

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The choice of ionization technique is critical due to the compound's polar and non-volatile nature.

Electrospray ionization is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. nih.govunina.it It typically generates intact molecular ions with minimal fragmentation, making it ideal for accurate molecular mass determination. unina.it Analysis is commonly performed in negative ion mode, which facilitates the deprotonation of the acidic sulfonic acid and hydroxyl groups, yielding a prominent [M-H]⁻ ion.

Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), predictable fragmentation pathways are observed for aromatic sulfonic acids. A characteristic fragmentation is the neutral loss of sulfur trioxide (SO₃), corresponding to a mass loss of 80 Da. uab.edu Another common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a loss of 64 Da, through a rearrangement process. nih.gov For this compound, the primary fragmentation would be the cleavage of the C-S bond, leading to the loss of the sulfonate group.

| Analyte | Molecular Formula | Molecular Weight (g/mol) | Ionization Mode | Expected Parent Ion (m/z) | Major Fragment Ions (m/z) |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₀O₄S | 274.29 | Negative | 273.02 [M-H]⁻ | 193.05 [M-H-SO₃]⁻ |

MALDI-TOF MS is another powerful technique for analyzing large and non-volatile molecules, including polycyclic aromatic hydrocarbons (PAHs). nih.govfrontiersin.org This method involves co-crystallizing the analyte with a matrix that strongly absorbs laser energy. Upon irradiation, the matrix transfers energy to the analyte, causing its desorption and ionization while minimizing fragmentation. MALDI is particularly advantageous for analyzing insoluble compounds or complex mixtures where ESI might suffer from ion suppression. nih.gov For this compound, MALDI-TOF would be expected to produce a strong signal for the molecular ion, either as [M+H]⁺ or [M-H]⁻ depending on the matrix and instrument settings, allowing for high-resolution mass determination.

Direct analysis of this compound by GC-MS is not feasible due to its high polarity and low volatility. nih.gov Therefore, a chemical derivatization step is required to convert the non-volatile analyte into a thermally stable and volatile compound. researchgate.net Silylation is a common derivatization technique where active hydrogens in the hydroxyl and sulfonic acid groups are replaced by trimethylsilyl (B98337) (TMS) groups. tcichemicals.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-Bis(trimethylsilyl)acetamide (BSA) are typically used for this purpose. tcichemicals.com

Once derivatized, the resulting TMS-ester can be separated by gas chromatography and detected by mass spectrometry. unina.itnih.gov Electron impact (EI) ionization is typically used in GC-MS, which provides detailed fragmentation patterns that are highly reproducible and useful for structural confirmation. nih.gov The resulting mass spectrum would show a molecular ion peak corresponding to the silylated derivative and characteristic fragment ions.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical information about the electronic structure and photophysical behavior of this compound.

The UV-Vis absorption spectrum of this compound is dominated by the characteristic electronic transitions of the anthracene aromatic system. Anthracene itself displays a series of well-defined absorption bands in the UV region, which are attributed to π-π* transitions. researchgate.net The substitution with a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group influences the position and intensity of these bands. The hydroxyl group, being an auxochrome, typically causes a bathochromic (red) shift of the absorption maxima. The sulfonic acid group primarily enhances water solubility and can also slightly modify the electronic transitions. For instance, a closely related isomer, 9-hydroxyanthracene-2-sulfonic acid, shows a strong absorption at approximately 254 nm with a shoulder at 320 nm. mdpi.com The spectrum of this compound is expected to be similar, with characteristic peaks corresponding to the anthracene core.

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| Anthracene | Cyclohexane | 338, 355, 372, 392 researchgate.net |

| Aloin A / Aloin B (Hydroxyanthracene derivatives) | - | 280, 350 mdpi.com |

| 9-Hydroxyanthracene-2-sulfonic acid | - | 254, 320 (shoulder) mdpi.com |

Anthracene and its derivatives are well-known for their fluorescent properties. nih.gov The emission spectrum, quantum yield, and fluorescence lifetime are sensitive to the molecular structure and the surrounding environment. The introduction of a hydroxyl group at the 9-position and a sulfonic acid group at the 1-position is expected to modulate these properties significantly.

The fluorescence emission of this compound will likely be observed at longer wavelengths compared to unsubstituted anthracene, resulting in a noticeable Stokes shift. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a key parameter indicating the efficiency of the fluorescence process. This yield is highly dependent on the solvent polarity and the potential for non-radiative decay pathways. nih.gov For instance, the quantum yield of anthracene itself varies with the solvent, being 0.27 in ethanol. The presence of the sulfonic acid group enhances solubility in polar solvents, which can influence the quantum yield through solvent-solute interactions and potential aggregation effects. researchgate.net

| Compound | Solvent | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Anthracene | Cyclohexane | ~380, 401, 425 | 0.36 |

| Anthracene | Ethanol | - | 0.27 |

| Sulfonated Phthalocyanines (related class) | PBS | ~680 | - |

X-ray Crystallography for Solid-State Structural Determination

For a molecule like this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its chemical structure, including the specific substitution pattern on the anthracene core. It would reveal the planarity of the aromatic system and the geometry of the hydroxyl and sulfonic acid functional groups. Furthermore, the analysis elucidates the supramolecular architecture, showing how individual molecules are arranged in the crystal lattice through intermolecular forces such as hydrogen bonding (e.g., between the sulfonic acid and hydroxyl groups) and π–π stacking interactions involving the anthracene rings. nih.govmdpi.com

While a comprehensive search of publicly available crystallographic databases reveals no specific deposited crystal structure for this compound (CAS 62581-72-0) itself, the technique has been successfully applied to numerous related anthracene derivatives. crystallography.netcrystallography.netchemsrc.com These studies serve as important references, demonstrating the power of the technique to resolve complex structural details in similar molecular frameworks. nih.govmdpi.comnih.gov For instance, the analysis of other functionalized anthracenes provides insight into how different substituents influence molecular packing and hydrogen-bonding motifs. nih.govnih.gov

To illustrate the type of information obtained from such an analysis, the following table presents representative crystallographic data for a related anthracene derivative, 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid. mdpi.com

Table 1: Example Crystallographic Data for an Anthracene Derivative This table is illustrative and shows data for a related compound, as specific data for this compound is not publicly available.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C17H12Cl2O2 | mdpi.com |

| Formula Weight | 319.18 | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21/c | mdpi.com |

| Unit Cell Dimensions | a = 15.11 Å, b = 8.54 Å, c = 12.13 Å β = 111.38° | mdpi.com |

| Volume | 1457.1 Å3 | mdpi.com |

| Density (calculated) | 1.454 g/cm3 | mdpi.com |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. For this compound, chromatographic methods are crucial for assessing its purity, identifying potential isomers or impurities from synthesis, and analyzing it within more complex matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile aromatic compounds. For sulfonated aromatics like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, most frequently a C18 (octadecylsilyl) bonded silica, is used in the column. crystallography.netnist.gov The separation is achieved by eluting the sample with a polar mobile phase, which usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govparchem.com To ensure good peak shape and retention for an acidic compound like a sulfonic acid, the mobile phase is often acidified with additives like formic acid, acetic acid, or phosphoric acid. nih.gov

Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), as the anthracene core possesses a strong chromophore that absorbs UV light. parchem.com A DAD detector offers the advantage of acquiring the full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. The selection of specific wavelengths for monitoring depends on the absorption maxima of the analyte. parchem.com For enhanced sensitivity with certain analytes, a fluorescence detector can be employed.

The following table summarizes typical parameters for an HPLC method suitable for the analysis of hydroxyanthracene derivatives.

Table 2: Typical HPLC Method Parameters for Analysis of Hydroxyanthracene Derivatives

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column (Stationary Phase) | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | nih.govcrystallography.netnist.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (acidified with 0.1% Formic or Phosphoric Acid) | nist.govparchem.com |

| Flow Rate | 0.8 - 1.2 mL/min | |

| Column Temperature | 25 - 35 °C | |

| Detection | UV/DAD at specific wavelengths (e.g., 254 nm, 280 nm) or Fluorescence (Ex/Em specific to compound) | parchem.com |

| Injection Volume | 5 - 20 µL | nih.gov |

For the detection and quantification of this compound at very low concentrations (trace analysis), Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. units.itmdpi.com This technique offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and shorter analysis times due to the use of columns with smaller particle sizes (<2 µm).

The UPLC system provides a highly efficient separation of the target analyte from matrix components. crystallography.net The eluent from the column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for polar, thermally labile molecules like sulfonic acids, and it can be operated in either positive or negative ion mode. crystallography.net For a sulfonic acid, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.

The tandem mass spectrometer (MS/MS) adds another layer of selectivity and sensitivity. The first mass analyzer (Q1) is set to select the precursor ion (the [M-H]⁻ ion of this compound). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at parts-per-billion (ppb) or even lower levels. The development of a UPLC-MS/MS method involves optimizing the fragmentation of the parent ion to identify unique and intense product ions for monitoring. units.it

Table 3: UPLC-MS/MS Parameters for Trace Analysis of Related Hydroxyanthracene Derivatives This table provides an example based on methods for related compounds, as specific MRM transitions for this compound would require experimental determination.

| Parameter | Typical Condition/Setting | Reference |

|---|---|---|

| Chromatography System | UPLC (Ultra-Performance Liquid Chromatography) | units.itcrystallography.net |

| Column | Sub-2 µm particle size C18 column (e.g., Acquity UPLC BEH C18) | crystallography.net |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid or Ammonium Formate | units.it |

| Ionization Source | Electrospray Ionization (ESI), typically in Negative Mode for sulfonic acids | |

| Mass Spectrometer | Tandem Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | units.itcrystallography.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | |

| Example MRM Transition | Parent Ion [M-H]⁻ → Product Ion(s) (Experimentally determined) |

Theoretical and Computational Chemistry Investigations of 9 Hydroxyanthracene 1 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and predicting the reactivity of molecules like 9-Hydroxyanthracene-1-sulfonic acid. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and other electronic attributes.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org For a molecule like this compound, DFT would be the primary method for determining its most stable three-dimensional structure (geometry optimization) and its ground-state energy.

The process begins with an initial guess of the molecular geometry. The DFT calculation then iteratively solves the Kohn-Sham equations, adjusting the positions of the atoms to minimize the total electronic energy of the system. This procedure yields the optimized geometry, which corresponds to a stable point on the potential energy surface.

Commonly used combinations of functionals and basis sets for such calculations on aromatic systems include the B3LYP hybrid functional with a Pople-style basis set like 6-31G(d) or 6-311+G(d,p). frontiersin.orgjournalirjpac.com The inclusion of polarization (d) and diffuse (+) functions is crucial for accurately describing the electronic structure of the sulfonyl group and the non-bonding electrons of the hydroxyl group. Studies on related molecules, like 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), have successfully employed the B3LYP/6-31G(d) level of theory to investigate molecular structures and properties. journalirjpac.com

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry techniques that, in principle, converge to the exact solution of the Schrödinger equation as the level of theory and basis set size increase. While computationally more demanding than DFT, they provide benchmark-quality results.

For polycyclic aromatic hydrocarbons, high-level composite procedures like the explicitly correlated W1-F12 method are used to obtain highly accurate thermochemical data, such as heats of formation. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) offer a higher level of accuracy by more explicitly including electron correlation effects, which are neglected in simpler models. nih.gov

Due to their significant computational cost, these high-accuracy methods are typically impractical for routine geometry optimizations of a molecule the size of this compound. Instead, they are often employed to calculate single-point energies on a geometry previously optimized with a less expensive method like DFT. This approach provides a more accurate energy value while keeping computational time manageable.

Semi-Empirical Methods for Large Molecular Systems

Semi-empirical methods simplify the complex equations of quantum mechanics by incorporating experimental data and parameters, a process known as parametrization. irjweb.com Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are significantly faster than DFT or ab initio methods, making them suitable for studying very large molecular systems or for performing preliminary, high-throughput computational screening. irjweb.com

The trade-off for this speed is a reduction in accuracy. The reliability of semi-empirical methods heavily depends on whether the molecule under investigation is similar to the molecules used in the method's parameter set. irjweb.com For this compound, these methods could be used to explore conformational landscapes or to model its interactions within a larger biological or material system, where the sheer size would make higher-level calculations prohibitive.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. taylorandfrancis.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be primarily located on the electron-rich anthracene (B1667546) ring, particularly influenced by the electron-donating hydroxyl group. The LUMO is anticipated to be distributed over the aromatic system, with significant contributions from the electron-withdrawing sulfonic acid group. DFT calculations at the B3LYP/6-311+G(d,p) level are commonly used to compute the energies and visualize the spatial distribution of these orbitals for various PAHs. frontiersin.orgdoaj.org

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO Gap) | 3.70 | Indicator of chemical reactivity and stability |

Vibrational Spectra Simulation and Interpretation

Computational methods can simulate the vibrational spectra (Infrared and Raman) of molecules, providing a powerful tool for structural elucidation. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes.

DFT calculations are widely used for this purpose and can produce theoretical spectra that match well with experimental data. nih.gov For this compound, a simulated spectrum would reveal characteristic peaks corresponding to specific functional groups. For instance, the O-H stretching vibration of the hydroxyl group, the symmetric and asymmetric S=O stretching of the sulfonic acid group, and various C-H and C=C stretching and bending modes of the anthracene core would all appear at distinct frequencies. Comparing the computed spectrum with an experimental one can confirm the molecular structure and the success of a synthesis. Studies on similar molecules like 9-anthracenemethanol (B72535) have shown that DFT calculations can accurately predict experimental vibrational frequencies. nih.govnih.gov

| Vibrational Mode | Expected Frequency Range (cm-1) | Functional Group |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Hydroxyl (-OH) |

| Aromatic C-H Stretch | 3000 - 3100 | Anthracene Ring |

| Asymmetric S=O Stretch | 1340 - 1380 | Sulfonic Acid (-SO3H) |

| Symmetric S=O Stretch | 1150 - 1200 | Sulfonic Acid (-SO3H) |

| C-O Stretch | 1000 - 1260 | Hydroxyl (-OH) |

| S-O Stretch | 800 - 900 | Sulfonic Acid (-SO3H) |

Reaction Mechanism Prediction and Transition State Analysis

One of the most powerful applications of computational chemistry is the prediction of reaction mechanisms. By mapping the potential energy surface, chemists can identify the lowest energy path a reaction is likely to follow, from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, computational methods could be used to study various reactions, such as electrophilic substitution on the anthracene ring. youtube.com The reactivity and regioselectivity of such reactions are governed by the stability of the intermediate carbocation (the Wheland intermediate). Calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is a key factor in determining the reaction rate. Transition metal-catalyzed reactions, which are crucial for synthesizing and functionalizing anthracene scaffolds, can also be modeled to understand ligand effects and catalytic cycles. nih.gov The isolation of a transition-state geometry is exceptionally challenging experimentally, but computational modeling provides a direct way to characterize these fleeting structures. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules like this compound. These simulations, by solving Newton's equations of motion for a system of atoms, can reveal the conformational landscape of the molecule and the intricate web of interactions it forms with its environment.

Furthermore, MD simulations provide detailed insights into the intermolecular interactions that govern the behavior of this compound in condensed phases. In a solution or in the solid state, these molecules are expected to engage in a variety of non-covalent interactions. These include hydrogen bonding involving the hydroxyl and sulfonic acid moieties, as well as π-stacking of the aromatic anthracene rings. By simulating a system containing multiple molecules of this compound, often in the presence of a solvent, MD can elucidate the preferred modes of aggregation and the structure of the resulting ensembles. This information is crucial for understanding properties such as solubility, crystal packing, and self-assembly.

| Interaction Type | Description | Potential Impact on this compound |

| Torsional Angles (C1-S, C9-O) | Rotation around these bonds determines the orientation of the functional groups. | Influences molecular polarity, steric hindrance, and the directionality of intermolecular interactions. |

| Hydrogen Bonding | Strong directional interactions between -OH, -SO3H groups and suitable acceptors. | Drives the formation of specific aggregates and networks, impacting solubility and crystal structure. |

| π-π Stacking | Attractive, non-covalent interactions between the aromatic rings of anthracene. | Contributes to the stability of aggregates and influences electronic properties. |

| Solvent Interactions | Interactions with surrounding solvent molecules (e.g., water). | Affects solubility, conformational preferences, and the strength of intermolecular interactions. |

Supramolecular Interaction Modeling

The functional groups appended to the anthracene core of this compound make it an excellent candidate for forming complex supramolecular assemblies. Computational modeling is instrumental in dissecting the specific interactions that drive the formation of these larger structures.

The presence of both a hydroxyl group (-OH) and a sulfonic acid group (-SO3H) provides this compound with potent hydrogen bond donor and acceptor capabilities. The hydroxyl group can donate a hydrogen bond, while its oxygen atom can accept one. The sulfonic acid group is a strong hydrogen bond donor, and its three oxygen atoms are effective hydrogen bond acceptors.

Computational models can predict the geometry and strength of these hydrogen bonds. In the solid state, these interactions are expected to lead to the formation of extensive one-, two-, or three-dimensional networks. For example, chains or sheets of molecules could be formed through head-to-tail hydrogen bonding between the sulfonic acid and hydroxyl groups of neighboring molecules. The characterization of these networks is crucial for understanding the crystal engineering of this compound. In aqueous solution, the hydrogen bonding with water molecules will be a dominant factor influencing its solubility and hydration shell structure. Studies on similar sulfonated compounds have shown that hydrogen bonding plays a critical role in the formation of stable hydrated clusters. nih.govresearchgate.net

| Hydrogen Bond Site | Donor/Acceptor Capability | Potential Hydrogen Bonding Partners |

| Hydroxyl Group (-OH) | Donor and Acceptor | Water, other -OH groups, -SO3H groups |

| Sulfonic Acid Group (-SO3H) | Strong Donor and Acceptor | Water, -OH groups, other -SO3H groups |

The large, planar aromatic surface of the anthracene moiety in this compound predisposes it to engage in π-stacking interactions. These interactions, arising from the alignment of π-orbitals of adjacent aromatic rings, are a significant driving force in the self-assembly of many aromatic molecules. Computational studies on various anthracene derivatives have revealed different π-stacking arrangements, such as parallel-displaced and T-shaped configurations, which influence the electronic and photophysical properties of the resulting assemblies. rsc.orgnih.govacs.orgresearchgate.net

| Interaction | Structural Feature | Influence on Supramolecular Assembly |

| π-π Stacking | Anthracene core | Promotes aggregation and ordered packing in the solid state. |

| Electrostatic Interactions | -OH and -SO3H groups | The polar nature of the functional groups influences the relative orientation of molecules. |

| Van der Waals Forces | Entire molecule | General attractive forces contributing to the overall cohesion of the assembly. |

The unique combination of a hydrophobic anthracene core and hydrophilic hydroxyl and sulfonic acid groups makes this compound an intriguing guest molecule for host-guest chemistry. wikipedia.org Computational simulations can be employed to predict and analyze the binding of this molecule within the cavities of various host molecules, such as cyclodextrins, calixarenes, and cucurbiturils. nih.govnih.govcapes.gov.br

Simulations can provide detailed energetic and structural information about the formation of inclusion complexes. For instance, the hydrophobic anthracene moiety could be encapsulated within the nonpolar cavity of a cyclodextrin, while the polar hydroxyl and sulfonic acid groups remain exposed to the solvent or interact with the rim of the host molecule. The binding affinity and selectivity are governed by a delicate balance of forces including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. ias.ac.inbeilstein-journals.org These simulations are invaluable for designing synthetic receptors capable of selectively binding this compound, which could have applications in sensing, separation, or controlled release systems. libretexts.org

| Host Molecule Type | Potential Binding Motif with this compound | Primary Driving Forces for Complexation |

| Cyclodextrins | Inclusion of the anthracene core within the hydrophobic cavity. | Hydrophobic effect, van der Waals forces. |

| Calixarenes | Inclusion complex formation, with potential interactions with the functionalized upper or lower rim. nih.gov | π-π stacking, hydrogen bonding, electrostatic interactions. nih.govbeilstein-journals.org |

| Cucurbiturils | Encapsulation of the guest molecule within the macrocyclic cavity. | Ion-dipole interactions, hydrogen bonding, hydrophobic effect. |

Chemical Reactivity and Mechanistic Insights of 9 Hydroxyanthracene 1 Sulfonic Acid

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 9-Hydroxyanthracene-1-sulfonic acid aromatic system towards electrophiles is significantly influenced by the directing effects of the existing substituents. The anthracene (B1667546) nucleus itself is more reactive than benzene (B151609) towards electrophilic attack, with the 9 and 10 positions being the most susceptible. wikipedia.org

The hydroxyl group (-OH) at position 9 is a powerful activating group. Through its resonance effect (+M), it donates electron density to the aromatic rings, particularly at the ortho and para positions. aakash.ac.inlibretexts.org Conversely, the sulfonic acid group (-SO₃H) at position 1 is a strong deactivating group due to its inductive electron-withdrawing nature (-I effect). numberanalytics.com This group directs incoming electrophiles to the meta position relative to itself. numberanalytics.comorganicchemistrytutor.com

The interplay of these effects results in a complex reactivity pattern. The powerful activating effect of the -OH group at C9 enhances the electron density of the entire ring system, but especially at positions 10 (para) and 8 (ortho). The deactivating -SO₃H group at C1 reduces the reactivity of its immediate vicinity and directs incoming groups to positions 3 and 8. Therefore, the position most activated for further electrophilic substitution would likely be position 10, followed by other positions on the terminal ring not containing the sulfonate group.

Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent Group | Type | Inductive/Resonance Effect | Directing Influence |

|---|---|---|---|

| -OH (Hydroxyl) | Activating | -I, +M | Ortho, Para |

| -SO₃H (Sulfonic Acid) | Deactivating | -I | Meta |

This table summarizes the general directing effects of hydroxyl and sulfonic acid groups on an aromatic ring.

Photochemical Transformations and Photoacid Generation Mechanisms

The anthracene core of this compound makes it a photochemically active molecule. wikipedia.orgmdpi.com Upon absorption of UV light, the molecule is promoted to an excited electronic state, which can lead to several photochemical transformations. One of the most significant properties of hydroxyaromatic compounds is the substantial increase in the acidity of the hydroxyl proton in the excited state, a phenomenon known as excited-state proton transfer (ESPT). researchgate.netnih.govmdpi.com

This photoacidic behavior means that this compound can act as a photoacid generator (PAG). In the ground state, the hydroxyl group is weakly acidic. However, upon photoexcitation, the pKa of the hydroxyl group can decrease dramatically, leading to the efficient release of a proton to a suitable base in the surrounding medium, such as water or solvent molecules. researchgate.netnih.gov This process can be represented by the Förster cycle. researchgate.net

The mechanism involves the following steps:

Photoexcitation: The molecule absorbs a photon, transitioning from the ground state (S₀) to an excited singlet state (S₁).

Proton Transfer: In the S₁ state, the hydroxyl group is significantly more acidic, facilitating rapid proton transfer to a nearby proton acceptor (e.g., solvent).

Relaxation/Emission: The resulting anion can relax back to the ground state, or it may emit fluorescence from the excited state at a different wavelength than the protonated form.

This light-induced generation of acid is a key principle in photolithography and other light-driven chemical processes. The anthracene chromophore can also undergo other photochemical reactions, such as photodimerization via a [4+4] cycloaddition, although this is often reversible by heat or UV light of a different wavelength. wikipedia.org

Acid-Base Equilibrium and Proton Transfer Dynamics

This compound possesses two acidic protons with vastly different acidities. The sulfonic acid group is a strong acid, comparable to sulfuric acid, with a pKa value typically in the negative range (e.g., the pKa of p-Toluenesulfonic acid is -2.8). wikipedia.org It will exist almost entirely in its deprotonated sulfonate form (-SO₃⁻) in aqueous solution.

The hydroxyl group, being phenolic, is a much weaker acid. Its pKa in the ground state is expected to be similar to that of other hydroxyanthracene compounds. However, as discussed previously, this acidity is dramatically enhanced upon photoexcitation.

The proton transfer dynamics of the sulfonic acid group are generally very fast. researchgate.net In the excited state, intramolecular proton transfer from the hydroxyl group can be a key dynamic process, especially if a suitable proton acceptor is available within the molecule or in the immediate solvent shell. nih.govresearchgate.net Studies on similar molecules, like hydroxyanthraquinones, have shown that excited-state intramolecular proton transfer (ESIPT) is a fundamental process that can occur on ultrafast timescales. researchgate.net The presence of the sulfonate group could potentially influence these dynamics by altering the electronic structure and solvation shell of the molecule.

Estimated Acidity of Functional Groups

| Functional Group | Type | Estimated Ground State pKa | Behavior in Water |

|---|---|---|---|

| -SO₃H (Sulfonic Acid) | Strong Acid | < 0 | Fully deprotonated |

| -OH (Phenolic Hydroxyl) | Weak Acid | ~9-10 | Largely protonated |

This table provides estimated pKa values for the functional groups based on analogous compounds. nih.govwikipedia.org

Hydrolytic Stability and Desulfonation Pathways in Various Media

The hydrolytic stability of this compound is primarily concerned with the cleavage of the carbon-sulfur bond. The sulfonation of aromatic compounds is a reversible reaction. syntheticmap.comwikipedia.org Therefore, the sulfonic acid group can be removed through a process called desulfonation. wikipedia.orgyoutube.comyoutube.com

This reaction is typically carried out by heating the sulfonic acid in dilute aqueous acid. syntheticmap.comwikipedia.org The mechanism is the reverse of electrophilic aromatic sulfonation:

Protonation: An electrophile (H₃O⁺) protonates the aromatic ring, typically at the carbon bearing the sulfonic acid group (ipso-position), forming a resonance-stabilized carbocation intermediate (a sigma complex). syntheticmap.com

Elimination: The sulfonic acid group departs as sulfur trioxide (SO₃), and the aromaticity of the ring is restored by the loss of the proton.

The ease of desulfonation correlates with the ease of the initial sulfonation. wikipedia.org This reversibility can be exploited in organic synthesis, where the sulfonic acid group is used as a temporary blocking or directing group and is later removed. wikipedia.orgyoutube.com The stability of the C-S bond is therefore dependent on the acidity and temperature of the medium. In neutral or alkaline media, the sulfonate is generally stable. The hydrolysis of arylsulfonate esters has also been studied, but this involves the S-O bond rather than the C-S bond. acs.orgrsc.org

Redox Chemistry of the Anthracene Chromophore

The anthracene ring system is redox-active. It can undergo both oxidation and reduction reactions. The central ring of anthracene is particularly susceptible to oxidation, which readily yields anthraquinone (B42736) derivatives. wikipedia.org For this compound, oxidation would likely convert the 9-hydroxyanthracene core into a 9,10-anthraquinone structure. This process can be achieved using various oxidizing agents.

The electrochemical behavior of anthracene derivatives has been extensively studied. mdpi.comutexas.eduacs.org These compounds can undergo reversible redox reactions. The reduction potentials and HOMO/LUMO energy levels can be tuned by the substituents on the anthracene core. mdpi.comrsc.org Electron-donating groups, like the hydroxyl group, and electron-withdrawing groups, like the sulfonic acid group, will have opposing effects on the redox potentials of the molecule. acs.org The hydroxyl group would generally make oxidation easier (lower oxidation potential), while the sulfonic acid group would make it more difficult. This tunable redox behavior makes anthracene derivatives interesting candidates for applications in organic electronics, such as supercapacitors. rsc.org

Applications in Advanced Chemical and Materials Science

Analytical Chemistry Reagents and Probes

The inherent fluorescence of the anthracene (B1667546) core, coupled with the modulating effects of the hydroxyl and sulfonic acid substituents, makes 9-Hydroxyanthracene-1-sulfonic acid and its close derivatives valuable tools in analytical chemistry. These applications leverage the compound's spectroscopic properties and its ability to interact with other molecules, enabling sensitive detection and quantification.

Fluorescent Probes for Molecular Interaction Studies

While direct studies on this compound as a fluorescent probe are not extensively documented, the principles of fluorescence spectroscopy and the behavior of similar aromatic sulfonic acids, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS), provide a strong basis for its potential in this area. nih.gov The fluorescence of anthracene derivatives is highly sensitive to the local environment, including polarity and the presence of binding partners.

The hydroxyl and sulfonic acid groups can engage in specific hydrogen bonding and electrostatic interactions, making the compound a potential probe for studying binding sites in proteins or other macromolecules. nih.gov A blue shift in the emission maximum and an increase in quantum yield upon binding to a hydrophobic pocket are characteristic spectral changes that can be monitored to quantify these interactions. nih.gov The sulfonic acid group, in particular, enhances water solubility, making it suitable for use in aqueous biological systems.

Reagents for Spectroscopic Assays

The spectroscopic properties of this compound also lend themselves to its use as a reagent in various spectroscopic assays. Its UV-visible absorption and fluorescence emission spectra can be used for direct or indirect quantification of analytes. For example, its interaction with metal ions or other quenchers could form the basis of a fluorescence quenching-based assay.

Furthermore, the acidic nature of the sulfonic acid group can be exploited. Changes in the absorption or fluorescence spectrum upon deprotonation could be used to probe the pH of a microenvironment. While specific assays involving this compound are not prevalent in the literature, the fundamental spectroscopic and chemical properties of the molecule suggest its suitability for such applications.

Photoacid Generators (PAGs) in Advanced Materials

Photoacid generators (PAGs) are compounds that produce a strong acid upon exposure to light. This photochemically generated acid can then catalyze a variety of chemical reactions, such as polymerization or the cleavage of protecting groups, making PAGs essential components in photolithography, 3D printing, and the development of photoresponsive materials. google.comgoogle.com Anthracene derivatives have emerged as a promising class of PAGs.

Photoresponsive Polymer Systems and Resist Materials

Derivatives of hydroxyanthracene have been synthesized to act as non-ionic photoacid generators for producing sulfonic acids. researchgate.netnih.govacs.org For example, N-hydroxyanthracene-1,9-dicarboxyimide derivatives can undergo homolytic cleavage of the N-O bond upon irradiation with UV light, leading to the formation of a sulfonic acid. researchgate.netnih.govacs.org These PAGs exhibit positive solvatochromism, with their emission maximum shifting depending on the polarity of the solvent. researchgate.netnih.gov

The generated sulfonic acid can then be used to deprotect a polymer backbone, altering its solubility and enabling the formation of a patterned resist material. This is the fundamental principle of chemically amplified photoresists used in the microelectronics industry. google.comsemiconductors.org The efficiency of these PAGs is determined by their quantum and chemical yields for acid generation upon irradiation. researchgate.netnih.govacs.org

| Property | Value | Reference |

| PAG Type | Non-ionic | researchgate.netnih.govacs.org |

| Acid Generated | Sulfonic Acid | researchgate.netnih.govacs.org |

| Activation Wavelength | > 410 nm (UV) | researchgate.netnih.govacs.org |

| Mechanism | Homolytic N-O bond cleavage | researchgate.netnih.govacs.org |

Table 2: Properties of a Non-ionic Photoacid Generator based on N-Hydroxyanthracene-1,9-dicarboxyimide.

Surface Modification and Patterning Applications

The ability to generate acid in a spatially controlled manner using light makes anthracene-based PAGs highly suitable for surface modification and patterning applications. researchgate.netnih.govacs.org By incorporating these PAGs into polymer films, it is possible to create photoresponsive surfaces. For instance, copolymers containing a PAG monomer have been synthesized and used to create photoresponsive organosilicon surfaces. researchgate.netnih.govacs.org

Upon exposure to a pattern of light, the sulfonic acid is generated only in the irradiated areas. This localized acid can then catalyze reactions that alter the surface properties, such as wettability or chemical reactivity. This allows for the creation of micropatterned surfaces with regions of different functionalities, which have applications in microfluidics, sensor arrays, and biomedical devices. The use of anthracene-based PAGs is advantageous due to their tunability and efficiency in generating the desired acid. researchgate.netnih.govacs.org

Functional Dyes and Pigments

The inherent properties of the this compound structure suggest its utility as a functional dye, particularly in applications requiring sensitivity to environmental pH.

Chromophoric and Fluorophoric Applications

The core of this compound is the anthracene ring system, a well-known polycyclic aromatic hydrocarbon that exhibits characteristic UV absorption and blue fluorescence. The electronic transitions within the delocalized pi-electron system of anthracene are responsible for these properties. The attachment of a hydroxyl (-OH) group at the 9-position and a sulfonic acid (-SO₃H) group at the 1-position are expected to modify these electronic properties significantly.

The hydroxyl group, an electron-donating group, and the sulfonic acid group can alter the energy levels of the frontier molecular orbitals. This typically results in a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted anthracene. The sulfonic acid group also imparts water solubility, making it suitable for use in aqueous systems without the need for organic co-solvents. These characteristics are foundational to its potential use as a fluorophore in various scientific applications. For instance, related anthracene derivatives are used as fluorescent labels for determining carboxylic acids in samples via HPLC. nih.gov

pH-Sensitive Indicators

The hydroxyl group on the anthracene ring is weakly acidic and can be deprotonated in response to changes in the ambient pH. This protonation/deprotonation equilibrium directly influences the electronic structure of the entire molecule, and consequently, its fluorescent properties.

In an acidic medium, the hydroxyl group remains protonated (-OH). In a basic medium, it is deprotonated to form a phenolate-like anion (-O⁻). This change in the electronic nature of the substituent alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a noticeable change in the fluorescence emission wavelength and/or intensity. This pH-dependent fluorescence is the basis for its potential application as a pH indicator. A similar principle is observed in other hydroxylated polycyclic aromatic sulfonic acids, such as 6,8-dihydroxypyrene-1,3-disulfonic acid (DHPDS), which has been successfully used as a high-performance ratiometric pH sensor. nih.gov

| Condition | Expected State of Hydroxyl Group | Expected Fluorescence Characteristics |

|---|---|---|

| Acidic pH (e.g., pH < 6) | Protonated (-OH) | Likely to exhibit fluorescence at a shorter wavelength (blue region), characteristic of the neutral form. |

| Basic pH (e.g., pH > 8) | Deprotonated (-O⁻) | Expected to show a red-shifted fluorescence (green or yellow region) due to enhanced intramolecular charge transfer in the anionic form. |

Advanced Sensor Technologies

The potential for this compound to function as a responsive fluorescent dye makes it a candidate for use in advanced sensor technologies.

Optical and Electrochemical Sensing Elements

As an optical sensing element, this compound could be immobilized onto a solid support, such as a polymer matrix or fiber optic cable, to create a reusable sensor. Its pH-dependent fluorescence would allow for the optical measurement of pH in various media. nih.gov The sensitivity of anthracene fluorescence to quenchers could also be exploited. For example, the fluorescence of anthracene derivatives can be quenched by specific molecules, forming the basis of "turn-off" sensors.

There is currently no available research to suggest the application of this compound as an electrochemical sensor. Electrochemical detection of anthracene itself has been demonstrated using specialized electrodes like nanocrystalline graphite, but this relies on the electrochemical properties of the electrode material rather than a specific soluble indicator molecule like this compound. mdpi.com

Chemodosimeters and Environmentally Responsive Sensors

A chemodosimeter is a type of sensor that undergoes an irreversible chemical reaction with an analyte, leading to a detectable change in a physical property, such as fluorescence. The anthracene ring system can participate in reactions, such as cycloadditions, that would permanently alter its conjugation and thus its fluorescence. If a reaction with a specific analyte could be engineered to trigger such a change, this compound could serve as the core of a chemodosimeter.

Furthermore, the fluorescence of many organic dyes, including those based on anthracene, is sensitive to the polarity of the surrounding environment. This solvatochromism could be utilized to develop environmentally responsive sensors that report on the local hydrophobicity or polarity of a system. For instance, 8-Anilinonaphthalene-1-sulfonic acid (ANS), a related naphthalenesulfonate derivative, is famously used as a fluorescent probe to study hydrophobic regions on protein surfaces. wikipedia.org It is plausible that this compound could exhibit similar environmentally sensitive fluorescence.

| Sensor Type | Potential Sensing Mechanism | Analyte/Stimulus |

|---|---|---|

| Optical pH Sensor | Reversible fluorescence change based on protonation/deprotonation of the hydroxyl group. | pH |

| Fluorescence Quenching Sensor | Decrease in fluorescence intensity upon interaction with a quencher molecule. | e.g., Metal ions, oxygen |

| Chemodosimeter | Irreversible chemical reaction (e.g., cycloaddition) with an analyte that disrupts the fluorophore. | Specific reactive species |

| Environmentally Responsive Sensor | Shift in fluorescence emission based on the polarity of the local environment (solvatochromism). | Solvent polarity, binding to hydrophobic sites |

Environmental Chemistry and Degradation Studies of Hydroxyanthracene Sulfonic Acid Derivatives

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, such as light-induced reactions and chemical reactions with other substances present in the environment.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a primary abiotic pathway for the removal of PAHs from the environment, particularly in sunlit surface waters and on exposed surfaces. nih.gov The anthracene (B1667546) structure is known to absorb ultraviolet radiation, which can lead to its transformation. shivajicollege.ac.in The rate and mechanism of photolysis for 9-Hydroxyanthracene-1-sulfonic acid are expected to be influenced by its functional groups.

Direct photolysis occurs when the molecule itself absorbs light energy, leading to an excited state that can then undergo chemical changes like oxidation or ring cleavage. For PAHs, this is a significant degradation route. nih.govnih.gov Studies on other sulfonated aromatic compounds have shown that direct photolysis can be an important transformation process. The efficiency of phototransformation can, however, be significantly lower in complex media like oil films compared to aqueous systems. nih.gov

Indirect photolysis involves the reaction of the target compound with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals. The hydroxyl group on the anthracene ring is an activating group, which likely increases the molecule's susceptibility to attack by these highly reactive, non-selective oxidants. Therefore, in waters containing natural photosensitizers like nitrate (B79036) and dissolved organic matter, indirect photolysis could be a significant degradation pathway for this compound.

Chemical Hydrolysis and Oxidation Processes

Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. The sulfonic acid group (-SO₃H) and the carbon-carbon bonds of the anthracene ring are generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). While sulfonation of anthracene can be reversible under certain industrial conditions (e.g., high temperature), desulfonation via hydrolysis is not considered a rapid or primary environmental degradation pathway. semanticscholar.orgrsc.org

Chemical oxidation, however, is a more probable abiotic fate. The anthracene moiety is susceptible to oxidation, often resulting in the formation of 9,10-anthraquinone. shivajicollege.ac.inresearchgate.net The presence of a hydroxyl group at the 9-position would likely make the aromatic ring more electron-rich and thus more susceptible to oxidation by common environmental oxidants like manganese oxides or through advanced oxidation processes.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is the principal mechanism for the complete mineralization of many organic pollutants in soil and aquatic systems. nih.govnih.gov

Microbial Metabolism and Biodegradation Pathways

The biodegradation of PAHs, including anthracene, has been extensively studied. nih.govoup.com Numerous species of bacteria, fungi, and algae are capable of transforming or completely degrading these compounds. frontiersin.org While low-molecular-weight PAHs like anthracene are more readily biodegradable than their high-molecular-weight counterparts, the addition of a sulfonic acid group can present a challenge for microbial enzymes. However, studies on other sulfonated aromatics, such as 4-amino naphthalene-1-sulfonic acid, have shown that microbial consortia can be selected that are capable of utilizing these compounds as sources of carbon, nitrogen, and sulfur. nih.gov

Bacterial Degradation: Bacteria typically initiate PAH degradation aerobically by incorporating two atoms of molecular oxygen into the aromatic ring using a multi-component enzyme system called a ring-hydroxylating dioxygenase. plos.org This forms a cis-dihydrodiol, a key intermediate. For anthracene, this initial attack can lead to intermediates like anthracene cis-1,2-dihydrodiol, which is then further metabolized through ring cleavage pathways, eventually feeding into the tricarboxylic acid (TCA) cycle. plos.org Genera such as Mycobacterium, Novosphingobium, and Rhodococcus are well-known for their PAH-degrading capabilities. oup.complos.orgresearchgate.net

Fungal Degradation: Fungi employ two main strategies for PAH metabolism. Non-ligninolytic fungi, such as Cunninghamella elegans, use intracellular cytochrome P450 monooxygenases to epoxidize the aromatic ring, which is then hydrated to a trans-dihydrodiol. frontiersin.orgconicet.gov.ar Ligninolytic fungi (white-rot fungi), such as Phanerochaete chrysosporium, utilize powerful, non-specific extracellular enzymes (lignin peroxidase, manganese peroxidase, and laccase) to oxidize PAHs. conicet.gov.arinrs.ca These enzymes are particularly effective at degrading complex and recalcitrant molecules.

The probable biodegradation pathway for this compound would likely involve initial attack on the anthracene rings, potentially followed by desulfonation to release sulfite (B76179), which can be used as a sulfur source by the microorganisms.

| Microorganism Type | Example Species | Key Enzyme(s) | Initial Metabolite (from Anthracene) | Reference(s) |

|---|---|---|---|---|

| Bacteria | Novosphingobium pentaromativorans | Ring-Hydroxylating Dioxygenase (RHD) | cis-dihydrodiols | plos.org |

| Bacteria | Mycobacterium vanbaalenii PYR-1 | Dioxygenases | Not specified for anthracene, but degrades Pyrene | oup.com |

| Bacteria | Rhodococcus pyridinivorans | Not specified, but degrades anthraquinone-2-sulfonate | 3-amino-4-sulfophthalic acid (from a derivative) | researchgate.net |

| Non-ligninolytic Fungi | Cunninghamella elegans | Cytochrome P450 Monooxygenase | Anthracene trans-1,2-dihydrodiol | conicet.gov.ar |

| Ligninolytic Fungi | Phanerochaete chrysosporium | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | 9,10-Anthraquinone | conicet.gov.ar |

Enzymatic Transformation and Enzyme Characterization

The transformation of this compound is catalyzed by specific enzymes produced by microorganisms. The characterization of these enzymes is crucial for understanding degradation mechanisms and developing bioremediation technologies.

Oxygenases: As mentioned, dioxygenases (in bacteria) and monooxygenases (in fungi) are critical for initiating the degradation process by overcoming the stability of the aromatic system. frontiersin.orgplos.org These enzymes introduce hydroxyl groups onto the ring, making it susceptible to cleavage.

Peroxidases and Laccases: The extracellular ligninolytic enzymes of white-rot fungi are highly relevant. inrs.ca

Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP) have high redox potentials, allowing them to oxidize compounds that are resistant to other enzymes.

Laccases are multi-copper oxidases that can oxidize phenolic compounds (like the hydroxylated anthracene) and, in the presence of small mediator molecules, can also oxidize non-phenolic substrates. conicet.gov.ar

The hydroxyl group of this compound would make it a potential direct substrate for laccases and peroxidases, possibly accelerating its degradation compared to unsubstituted anthracene.

| Enzyme | Enzyme Class | Location | Function in PAH Degradation | Reference(s) |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenase | Monooxygenase | Intracellular | Catalyzes ring epoxidation to form an arene oxide, leading to a trans-dihydrodiol. | frontiersin.orgmdpi.com |

| Lignin Peroxidase (LiP) | Peroxidase | Extracellular | Directly oxidizes high-redox potential PAHs. | conicet.gov.arinrs.ca |

| Manganese Peroxidase (MnP) | Peroxidase | Extracellular | Oxidizes Mn(II) to Mn(III), which in turn oxidizes PAHs. | frontiersin.orgconicet.gov.ar |

| Laccase | Phenol (B47542) Oxidase | Extracellular | Oxidizes phenolic compounds and, with mediators, non-phenolic PAHs. | conicet.gov.arinrs.ca |

Environmental Fate and Transport Modeling

Environmental fate and transport models are computational tools used to predict the movement and persistence of chemicals in the environment. The behavior of this compound would be governed by its physicochemical properties, which are significantly different from its parent PAH, anthracene.

The most critical feature influencing its fate and transport is the sulfonic acid group, which is typically ionized at environmental pH, rendering the molecule highly water-soluble. This has several consequences:

Sorption: The compound will have a very low affinity for partitioning into organic matter in soil and sediment. This is reflected in a low octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc). Consequently, it will be highly mobile in soil and groundwater systems.

Volatility: Due to its ionic nature and low vapor pressure, volatility from water or soil surfaces will be negligible. The Henry's Law Constant would be extremely low.

Transport: The primary transport mechanism will be advection and dispersion in water. In the event of a release to soil, the compound would be expected to readily leach from the soil column into groundwater. Models like MODFLOW (for groundwater flow) and MT3DMS (for contaminant transport) are used to simulate such scenarios. nih.gov In contrast, unsubstituted PAHs are very hydrophobic and tend to bind strongly to soil, limiting their transport. nih.gov

The persistence of the compound would be determined by the rates of the degradation processes discussed above. Perfluorinated sulfonic acids, for example, are notoriously persistent because they resist most degradation mechanisms. nih.gov While this compound is not perfluorinated and is expected to be biodegradable, its ultimate persistence in a given environment will depend on the presence of adapted microbial communities and conditions favorable for degradation (e.g., sufficient oxygen).

| Property | Predicted Value/Range | Influence on Environmental Transport |

|---|---|---|

| Water Solubility | High | High mobility in surface water and groundwater. Promotes leaching from soil. |

| Vapor Pressure | Very Low | Negligible volatilization from soil or water surfaces. |

| Henry's Law Constant | Very Low | Will not partition from water to air. |

| Octanol-Water Partition Coefficient (Kow) | Low | Low potential for bioaccumulation in fatty tissues of organisms. |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Low | Weak sorption to soil and sediment; high mobility in the subsurface. |

Strategies for Environmental Remediation Based on Degradation Insights

The environmental persistence and potential toxicity of substituted polycyclic aromatic hydrocarbons (PAHs), such as this compound, necessitate the development of effective remediation strategies. While specific studies on the degradation of this compound are not extensively documented, insights from the degradation of structurally similar compounds, including anthracene, sulfonated naphthalenes, and phenolic compounds, can inform potential remediation approaches. These strategies primarily fall into two categories: bioremediation and advanced oxidation processes (AOPs).

Bioremediation Approaches

Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. The success of bioremediation for this compound would likely depend on the synergistic action of microbial consortia capable of sequential attacks on the molecule.

Microbial Desulfonation and Ring Cleavage:

The presence of the sulfonic acid group is a critical factor influencing the biodegradability of this compound. Studies on naphthalenesulfonates have shown that the initial step in their microbial degradation is often desulfonation. This process is typically initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the spontaneous elimination of the sulfite group. nih.gov For instance, Pseudomonas species have been observed to metabolize naphthalenesulfonates through this mechanism. nih.gov

The hydroxyl group on the anthracene core of this compound could influence the point of initial enzymatic attack. Research on the degradation of amino- and hydroxynaphthalene-2-sulfonic acids has demonstrated that mixed bacterial communities can achieve complete degradation. nih.gov In these consortia, one strain may carry out the initial desulfonation, producing an intermediate that is then mineralized by other community members. nih.govnih.gov A similar synergistic relationship would likely be required for the complete breakdown of this compound.

Influence of Functional Groups:

The table below summarizes findings from the degradation of related compounds, offering insights into potential microbial candidates and degradation efficiencies.

| Compound | Microorganism/Consortium | Degradation Efficiency | Key Findings |

| 6-Aminonaphthalene-2-sulfonic acid | Mixed Pseudomonas strains | Complete degradation | Mutualistic interaction where one strain performs initial conversion and another degrades the intermediate. nih.gov |

| Naphthalenesulfonates | Pseudomonas sp. A3 and C22 | Quantitative mineralization | Metabolism initiated by double hydroxylation of the aromatic ring. nih.gov |

| 1-Amino-anthraquinone-2-sulfonic acid | Rhodococcus pyridinivorans GF3 | >95% decolorization in 30h | Degradation product identified as 3-amino-4-sulfophthalic acid. researchgate.net |

| Anthracene | Indigenous soil microbes | Enhanced degradation with nutrient addition | Chemical oxidation pre-treatment followed by microbial remediation showed a complementary enhancing effect. nih.gov |

Interactive Data Table: Microbial Degradation of Related Aromatic Sulfonates

Below is an interactive table. You can sort the data by clicking on the column headers.

| Compound | Microorganism/Consortium | Degradation Efficiency | Key Findings |

|---|---|---|---|

| 6-Aminonaphthalene-2-sulfonic acid | Mixed Pseudomonas strains | Complete degradation | Mutualistic interaction where one strain performs initial conversion and another degrades the intermediate. nih.gov |

| Naphthalenesulfonates | Pseudomonas sp. A3 and C22 | Quantitative mineralization | Metabolism initiated by double hydroxylation of the aromatic ring. nih.gov |

| 1-Amino-anthraquinone-2-sulfonic acid | Rhodococcus pyridinivorans GF3 | >95% decolorization in 30h | Degradation product identified as 3-amino-4-sulfophthalic acid. researchgate.net |

| Anthracene | Indigenous soil microbes | Enhanced degradation with nutrient addition | Chemical oxidation pre-treatment followed by microbial remediation showed a complementary enhancing effect. nih.gov |

Advanced Oxidation Processes (AOPs)

AOPs are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to oxidize recalcitrant organic pollutants. nih.govmdpi.com These processes are generally non-selective and can lead to the complete mineralization of contaminants.

Fenton and Photo-Fenton Oxidation:

The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is a well-established AOP for treating various industrial wastewaters. nih.gov The presence of a hydroxyl group on the aromatic ring can enhance the efficacy of Fenton's reagent. The hydroxylated aromatic compound can participate in the catalytic cycle, promoting the generation of hydroxyl radicals. For this compound, the hydroxyl group could act as an initiation site for oxidative attack. The efficiency of the Fenton process is highly pH-dependent, with acidic conditions generally being more favorable.

Ozonation:

Photocatalysis:

Heterogeneous photocatalysis, often employing titanium dioxide (TiO₂) as a catalyst under UV irradiation, is another promising AOP. nih.govcapes.gov.br This process generates hydroxyl radicals on the catalyst surface, which then attack the pollutant. Studies on the photocatalytic degradation of phenanthrene, pyrene, and benzo[a]pyrene (B130552) on soil surfaces have shown significant degradation rates in the presence of TiO₂. nih.govcapes.gov.br The degradation of other sulfonated aromatics has also been successfully demonstrated using photocatalysis. The efficiency of this process can be influenced by factors such as pH, catalyst loading, and the presence of other substances like humic acids. nih.govcapes.gov.br

The table below provides a summary of AOPs applied to related compounds, which can serve as a basis for developing strategies for this compound.

| AOP Method | Target Compound(s) | Key Findings & Conditions |

| Sulfate Radical AOP | Polycyclic Aromatic Hydrocarbons (PAHs) | Effective for in-situ chemical oxidation in soil. nih.govresearchgate.net |

| In situ Ozonation | Anthracene | 9,10-anthraquinone identified as the main oxidation product. nih.gov |

| Photocatalysis (TiO₂) | Phenanthrene, Pyrene, Benzo[a]pyrene | Pseudo-first-order degradation kinetics; influenced by pH and humic acids. nih.govcapes.gov.br |

| Mechanochemical Degradation | 1,5-Naphthalene disulfonic acid | Almost complete removal with reducing agents like Mg and Ca. nih.gov |

Interactive Data Table: Advanced Oxidation Processes for Related Compounds

Below is an interactive table. You can sort the data by clicking on the column headers.

| AOP Method | Target Compound(s) | Key Findings & Conditions |

|---|---|---|

| Sulfate Radical AOP | Polycyclic Aromatic Hydrocarbons (PAHs) | Effective for in-situ chemical oxidation in soil. nih.govresearchgate.net |

| In situ Ozonation | Anthracene | 9,10-anthraquinone identified as the main oxidation product. nih.gov |

| Photocatalysis (TiO₂) | Phenanthrene, Pyrene, Benzo[a]pyrene | Pseudo-first-order degradation kinetics; influenced by pH and humic acids. nih.govcapes.gov.br |

| Mechanochemical Degradation | 1,5-Naphthalene disulfonic acid | Almost complete removal with reducing agents like Mg and Ca. nih.gov |

Future Directions and Emerging Research Avenues for 9 Hydroxyanthracene 1 Sulfonic Acid

Design of Novel Derivatized Scaffolds with Tunable Properties

The future of 9-Hydroxyanthracene-1-sulfonic acid lies in its chemical modification to create a library of derivatives with finely tuned properties. The anthracene (B1667546) backbone provides a robust and photoactive platform, while the hydroxyl and sulfonic acid groups serve as reactive handles for a variety of chemical transformations.

Further derivatization could involve:

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of various alkyl and aryl groups. This can be used to modulate the molecule's solubility, steric hindrance, and electronic properties.

Amidation of the Sulfonic Acid Group: The sulfonic acid can be converted to a sulfonyl chloride and subsequently reacted with a wide range of amines to form sulfonamides. This introduces new functional groups and can significantly alter the compound's biological activity and material properties. ekb.eg